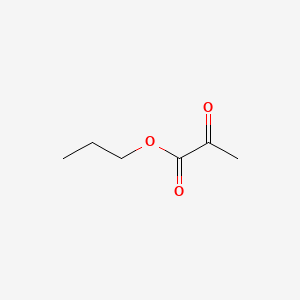

Propyl pyruvate

Vue d'ensemble

Description

Propyl pyruvate is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as Propyl 2-oxopropanoate, Propyl 2-oxopropionate, and Pyruvic acid, propyl ester . It is used in various industries including food, cosmetics, pharmaceutical, and agricultural applications .

Synthesis Analysis

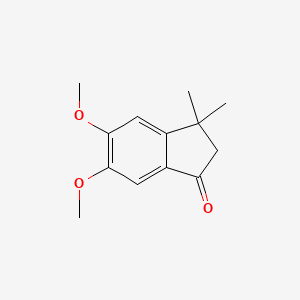

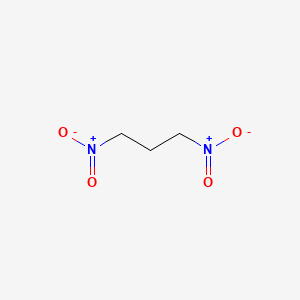

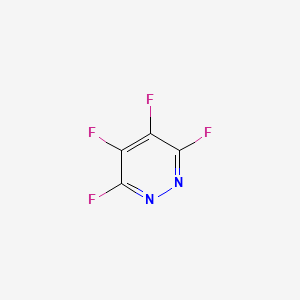

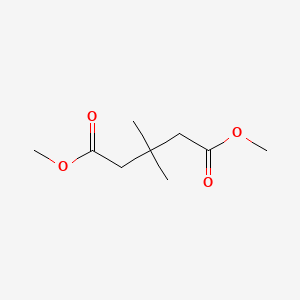

The synthesis of propyl pyruvate often involves the use of model studies . For instance, an approach towards the synthesis of the taiwanschirin family of natural products, which are structurally complex compounds, has been conceived . This work describes a successful synthesis of the complex taiwanschirin fused [8,6,5] core through a novel alkynylation reaction .Molecular Structure Analysis

The molecular structure of propyl pyruvate is characterized by an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da . The molecular formula is C6H10O3 .Chemical Reactions Analysis

Propyl pyruvate is involved in various chemical reactions. For instance, it has been used in the biochemical synthesis of L-DOPA . It is also a potential precursor for many chemicals, pharmaceuticals, food additives, and polymers .Physical And Chemical Properties Analysis

Propyl pyruvate is a colorless to pale yellow clear liquid . It has a specific gravity of 1.012-1.020 at 20.00 °C and a refractive index of 1.406-1.414 at 20.00 °C . It is soluble in alcohol but insoluble in water .Applications De Recherche Scientifique

Microbial Production of Pyruvate

Pyruvic acid, a key cellular metabolite, is used in diverse applications such as food, cosmetics, pharmaceuticals, and agriculture. Its microbial production involves restricting the natural catabolism of pyruvate and limiting the accumulation of by-products. Research has focused on strain and process development for improving pyruvate formation, combining classical mutation/isolation approaches with modern metabolic engineering strategies (Maleki & Eiteman, 2017).

Metabolic Engineering for Pyruvate Production

Metabolic engineering strategies are employed to produce pyruvate and its derivatives in microorganisms. Pyruvate serves as a hub for various metabolic pathways, including glycolysis and the TCA cycle. It is pivotal for the production of compounds like acetoin, 2,3-butanediol, and L-alanine, used in food, pharmaceuticals, and bioenergy industries. Advances in metabolic engineering have facilitated the production of these compounds from renewable biomass resources (Luo et al., 2023).

Hyperpolarization of Pyruvate for MRI Imaging

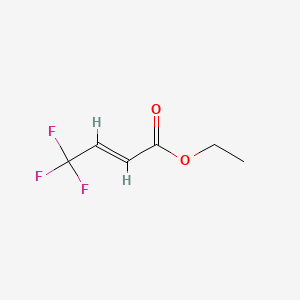

13C-hyperpolarized pyruvate is emerging as a molecular contrast agent for MRI visualization of diseases like cancer. Studies have shown systematic hyperpolarization of pyruvate esters, demonstrating potential for biomedical in vivo studies. For instance, allyl pyruvate showed efficient hyperpolarization, suggesting its applicability in MRI imaging (Salnikov et al., 2019).

Pyruvate in Cellular Metabolism

Pyruvate is essential in cellular metabolism, serving as a branching point for various synthesis pathways. Understanding its transport across the mitochondrial membrane is crucial, as it is a key step for mitochondrial pyruvate oxidation and carboxylation. This process is dysregulated in common diseases, and identifying transporter constituents opens doors for potential treatments in diabetes, cardiovascular diseases, and cancer (McCommis & Finck, 2015).

Pyruvate in Propionic Acid Production

Metabolic engineering of microorganisms like Propionibacterium jensenii has improved propionic acid production. Key enzymes like glycerol dehydrogenase and malate dehydrogenase are overexpressed, and pathway engineering has been utilized to increase propionic acid yield. This involves the overexpression of genes like phosphoenolpyruvate carboxylase and deleting genes that lead to by-product formation (Liu et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

propyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPVOWZUBFRIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174129 | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet carmelling, floral aroma | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.020 (20°) | |

| Record name | Propyl pyruvate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Propyl pyruvate | |

CAS RN |

20279-43-0 | |

| Record name | Propyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.